6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

Description

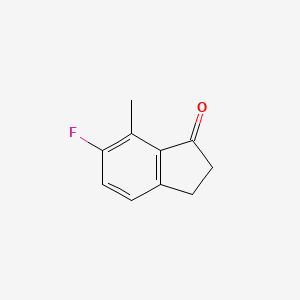

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1260018-34-5) is a bicyclic ketone derivative with a molecular formula of C₁₀H₉FO and a molecular weight of 164.18 g/mol. It features a 2,3-dihydroindenone core substituted with a fluorine atom at the 6-position and a methyl group at the 7-position (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and inflammation . Its structural uniqueness lies in the electron-withdrawing fluorine and electron-donating methyl group, which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

6-fluoro-7-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9FO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |

InChI Key |

JMAKYKIBFNLJCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one involves the reaction of 2-methyl-1-indanone with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Oxidation: 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions where the fluorine or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one

- Structure : Fluorine at position 5, methyl at position 5.

- Properties: Same molecular formula (C₁₀H₉FO) and weight (164.18 g/mol) as the target compound but distinct substituent positions.

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

- Structure : Methoxy group at position 5, fluorine at position 6.

- Properties : The methoxy group enhances electron density, increasing solubility compared to the methyl-substituted analogue. This compound (CAS: 295779-82-7) has applications in materials science due to its modified electronic gap .

Halogenated Derivatives

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

6-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one

- Structure : Chlorine at position 6, fluorine at position 7.

- Safety Profile : Classified as hazardous (GHS08) due to respiratory irritation risks, highlighting the impact of halogen type on toxicity .

Functionalized Derivatives with Bioactive Moieties

(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

- Structure: Bromine at position 6, amino group at position 4.

- Applications: The amino group enables hydrogen bonding, making it a candidate for kinase inhibitors in drug design .

Pharmacological and Physicochemical Comparison

Antiproliferative Activity

- 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one: Derivatives like FCY-302 (a benzylidene-indenone) show antiproliferative activity against leukemia cells (IC₅₀: 1.8 µM) by modulating redox balance .

- Compound 55 (6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one) : Superior reactive oxygen species (ROS) inhibition (90% at 10 µM) due to trifluoromethoxy-enhanced electron withdrawal .

Anti-inflammatory and Antioxidant Profiles

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Fluoro-7-methyl derivative | 2.1 | 0.45 | 164.18 |

| 6-Fluoro-5-methoxy derivative | 1.8 | 1.2 | 180.18 |

| 6,7-Dichloro derivative | 3.4 | 0.12 | 205.05 |

LogP and solubility data estimated via computational models.

Biological Activity

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C10H9F

- Molecular Weight: 162.18 g/mol

- IUPAC Name: 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

- CAS Number: 15250-69-0

The biological activity of 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in key biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may modulate receptor activities that are crucial for neurotransmission and cellular signaling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one, particularly in the context of renal cell carcinoma (RCC). In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction and modulation of hypoxia-inducible factors (HIFs), which are critical in tumor growth and survival.

| Study | Model | Dose | Effect |

|---|---|---|---|

| RCC Xenograft Mice | 10 mg/kg | Reduced tumor size by 30% | |

| RCC Xenograft Mice | 100 mg/kg | Reduced HIF-2α levels significantly |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest it may possess activity against various bacterial strains, although further studies are needed to confirm these effects.

Case Studies

-

Renal Cell Carcinoma Treatment:

- A study conducted on RCC xenograft-bearing mice demonstrated that administration of 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one resulted in decreased levels of HIF-regulated genes such as VEGFA and PAI-1. This suggests a mechanism where the compound interferes with tumor angiogenesis and growth signaling pathways .

-

Antimicrobial Evaluation:

- In vitro assays have indicated that 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one exhibits inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Compound A | Indene Derivative | Anticancer activity |

| Compound B | Fluorinated Ketone | Antimicrobial properties |

| 6-Fluoro-7-methyl | Dihydro-Indenone | Anticancer and antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.